molecular formula C8H15Cl2N3 B2478350 3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride CAS No. 51746-86-2

3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride

Cat. No.: B2478350
CAS No.: 51746-86-2
M. Wt: 224.13
InChI Key: KUHZHUVFGPARJQ-UHFFFAOYSA-N
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Description

3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride is a chemical compound that features both imidazole and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride typically involves the reaction of imidazole derivatives with piperidine derivatives under specific conditions. One common method involves the use of hydrothermal synthesis, where the reactants are mixed in a solvent and heated in a sealed vessel . The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrothermal synthesis or other methods that allow for the efficient and cost-effective production of the compound. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different imidazole derivatives, while substitution reactions can produce a variety of substituted imidazole and piperidine compounds.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride involves its interaction with specific molecular targets and pathways. The imidazole moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The piperidine moiety may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-imidazol-3-ium-4-yl)piperidin-1-ium dichloride is unique due to its specific combination of imidazole and piperidine moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(1H-imidazol-5-yl)piperidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-2-7(4-9-3-1)8-5-10-6-11-8;;/h5-7,9H,1-4H2,(H,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUHZHUVFGPARJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=CN=CN2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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